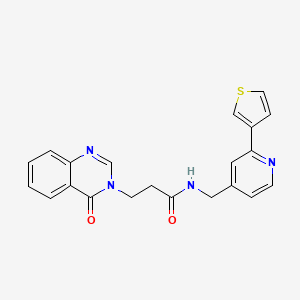

3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Description

This compound belongs to the quinazolinone family, characterized by a 4-oxoquinazolin-3(4H)-yl core linked to a propanamide side chain. The side chain features a pyridin-4-ylmethyl group substituted at the 2-position with a thiophen-3-yl moiety. Quinazolinone derivatives are widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects .

Properties

IUPAC Name |

3-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c26-20(6-9-25-14-24-18-4-2-1-3-17(18)21(25)27)23-12-15-5-8-22-19(11-15)16-7-10-28-13-16/h1-5,7-8,10-11,13-14H,6,9,12H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXQMSXEVPMQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a novel synthetic molecule that combines a quinazolinone core with a thiophene and pyridine moiety. This structural combination suggests potential biological activity, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic properties.

- Molecular Formula : CHNOS

- Molecular Weight : 376.4 g/mol

- CAS Number : 2034581-36-5

Synthetic Routes

The synthesis typically involves:

- Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives.

- Introduction of the Thiophene Group : Via Suzuki coupling with thiophene boronic acid.

- Formation of the Propanamide Linker : Coupling with a benzylamine derivative using EDCI/HOBt as coupling agents.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions, which can lead to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have indicated that compounds containing quinazolinone structures exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens. The presence of the thiophene ring enhances lipid solubility, which may improve bioavailability and efficacy against bacterial infections .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, similar to other quinazolinone derivatives that have been studied for their ability to inhibit inflammatory pathways and reduce cytokine production in vitro .

Case Studies and Research Findings

- Anticancer Studies : A study on related quinazolinone compounds showed IC50 values in the micromolar range against breast and colon cancer cell lines, indicating promising anticancer activity .

- Antimicrobial Efficacy : Another research highlighted the antibacterial properties of thiophene-containing quinazolinones, reporting significant inhibition against Gram-positive and Gram-negative bacteria .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the thiophene and quinazolinone rings can enhance biological activity, suggesting that further optimization could yield more potent derivatives .

Data Table: Summary of Biological Activities

Scientific Research Applications

Overview

3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in these compounds often correlates with enhanced antimicrobial efficacy .

Anticancer Properties

Research has demonstrated that quinazolinone derivatives possess anticancer activity. For instance, derivatives related to this compound have been tested against human cancer cell lines, such as HCT-116 and MCF-7, showing promising antiproliferative effects. The mechanism often involves inhibition of specific enzymes or modulation of signaling pathways associated with cell growth and apoptosis.

Enzyme Inhibition

The compound may interact with specific enzymes by binding to their active sites, thereby inhibiting their activity. This mechanism is crucial in the development of therapeutic agents targeting various diseases, including cancer and infectious diseases.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Core Modifications

- 4-Oxoquinazolin-3(4H)-yl Derivatives: Target Compound: Features a propanamide linker (CH₂CH₂CONH-) connecting the quinazolinone core to a pyridine-thiophene hybrid substituent. Analogues:

- 2-(4-Oxoquinazolin-3(4H)-yl)Acetamides (e.g., N-(2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide): Shorter acetamide linker (CH₂CONH-) with phenolic substituents, improving solubility but reducing lipophilicity .

Substituent Variations

- Thiophene-Pyridine Hybrid : The thiophene ring in the target compound introduces sulfur-based π-π interactions, which may enhance binding to hydrophobic enzyme pockets compared to purely aromatic substituents (e.g., phenyl or methoxyphenyl in compounds 3p and 4d) .

- Chloro/Fluoro Substituents: Analogues like 4-[2-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]-N-[(2-chlorophenyl)methyl]butanamide () exhibit halogen-mediated polar interactions but may increase toxicity risks .

Antimicrobial Activity

- Analogues: 4d (N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide): Moderate antibacterial activity due to hydroxyl and methyl groups enhancing membrane penetration . Thioquinazolinones (): Sulfur-containing derivatives show antifungal activity via thiol-mediated enzyme inhibition .

Anti-Inflammatory Activity

- Target Compound : Thiophene and pyridine groups may modulate COX-2 selectivity, similar to hybrid derivatives in (e.g., IC₅₀ = 116.73 mmol/kg for COX-2 inhibition).

- Analogues: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: Exhibits stronger anti-inflammatory activity than Diclofenac but with moderate ulcerogenicity .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis pathway for 3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of quinazolinone precursors and coupling with thiophene-pyridine intermediates. Critical factors include:

- Reaction conditions : Temperature control (e.g., reflux), solvent selection (DMF or DMSO for polar intermediates), and pH adjustments to stabilize reactive groups like the 4-oxoquinazolinone moiety .

- Purification : Column chromatography and recrystallization are essential to isolate high-purity products. Thin-layer chromatography (TLC) is used to monitor intermediate steps .

- Intermediate stability : Protecting groups may be required for amine or carbonyl functionalities to prevent undesired side reactions .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

- Methodological Answer : A combination of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly for the thiophene-pyridine and quinazolinone groups .

- Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight and detects impurities. High-resolution MS is critical for distinguishing isobaric species .

- HPLC : Quantifies purity (>95% is standard for pharmacological studies) and identifies residual solvents or byproducts .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer : Target-specific assays depend on hypothesized mechanisms:

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) using recombinant proteins .

- Cytotoxicity : Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines, with IC₅₀ calculations .

- Receptor binding : Radioligand displacement assays for GPCR or nuclear receptor targets .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses of the compound in target active sites (e.g., kinases). The thiophene-pyridine moiety often shows π-π stacking with aromatic residues .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over nanosecond timescales. Key parameters include RMSD (root-mean-square deviation) and binding free energy (MM-PBSA calculations) .

- ADMET prediction : Software like SwissADME predicts absorption, metabolism, and toxicity risks based on lipophilicity (LogP) and polar surface area .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Solutions include:

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .

- Counter-screening : Test against related targets (e.g., kinase panel screens) to rule out promiscuity .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

- Methodological Answer :

- Modification sites :

- Quinazolinone ring : Substituents at the 6/7 positions (e.g., methoxy groups) enhance solubility but may reduce membrane permeability .

- Thiophene-pyridine linker : Fluorination or methyl groups improve metabolic stability .

- Prodrug approaches : Esterification of the propanamide carboxyl group increases oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.